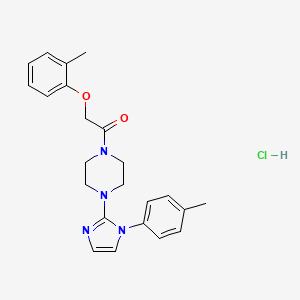

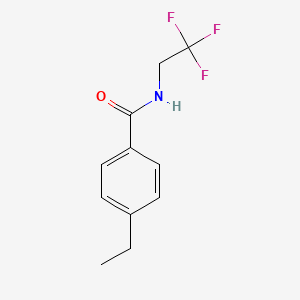

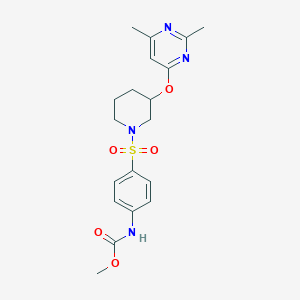

N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is a potent inhibitor of protein aggregation and has been extensively studied for its potential application in the treatment of various neurodegenerative diseases.

Applications De Recherche Scientifique

Norepinephrine Inhibition

The compound's derivatives have been investigated for their potential as selective norepinephrine inhibitors, which are crucial in addressing neurological conditions. For instance, a study by O'Neill et al. (2011) explored the modification of related compounds, leading to a new series of inhibitors with potent action against the norepinephrine transporter, demonstrating efficacy in models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Calcium Antagonism

Compounds with a benzothiazoline structure, similar to the one , have been shown to exhibit significant calcium antagonistic activity. This activity is essential for the treatment of hypertension and cardiac conditions. A study by Yamamoto et al. (1988) highlights the synthesis of such compounds and their efficacy in models of hypertension and pulmonary thrombotic death (Yamamoto et al., 1988).

Anti-inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized novel derivatives related to the compound and found significant in vitro and in vivo anti-inflammatory activities. Additionally, they observed potent inhibition of p38α MAP kinase, suggesting potential use in inflammatory diseases (Tariq et al., 2018).

Carbonyl Compound Analysis

Paz et al. (1965) demonstrated the use of related compounds for the identification and measurement of aldehydes and ketones. This application is particularly relevant in biochemical assays and research (Paz et al., 1965).

Antimicrobial Activities

The synthesis of benzothiazole-substituted β-lactam hybrids has shown moderate activities against bacterial strains, indicating potential in antimicrobial research. Alborz et al. (2018) conducted this research, suggesting its utility in developing new antimicrobials (Alborz et al., 2018).

Antioxidant Determination in Oils and Fats

Prasad et al. (1987) developed new spectrophotometric methods using benzothiazoline derivatives for the determination of antioxidants in oils and fats, which is crucial for food chemistry and quality control (Prasad et al., 1987).

Propriétés

IUPAC Name |

N-butyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-3-4-9-15(2)13(17)10-16-14(18)11-7-5-6-8-12(11)21(16,19)20/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBJVJKDKFBOBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)

![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)

![2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408296.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2408301.png)